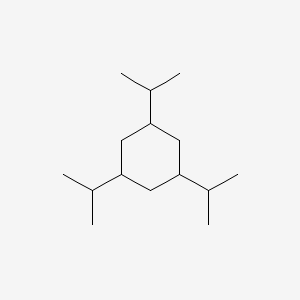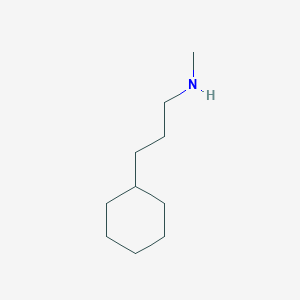![molecular formula C17H25N3O4 B12002444 Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)
Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate is a synthetic organic compound characterized by its complex structure, which includes a benzoate ester, an amide linkage, and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid.
Amide Formation: The ester is then reacted with 3-(dimethylamino)propylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide linkage.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group can be achieved using lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino alcohols.
Substitution: Hydrolyzed products such as carboxylic acids and amines.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate serves as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity, particularly as an enzyme inhibitor or receptor ligand. It can be used in the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its amide and ester functionalities are common in drug molecules, which may confer desirable pharmacokinetic properties.
Industry
In the material science industry, this compound could be used as a precursor for the synthesis of polymers or as an additive to enhance the properties of materials such as plastics and resins.
Mécanisme D'action
The mechanism by which Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The dimethylamino group could facilitate binding to biological targets through hydrogen bonding or electrostatic interactions, while the ester and amide groups might enhance its stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate
- Methyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate
- Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate
Uniqueness
Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate is unique due to its specific propyl ester group, which may confer different physical and chemical properties compared to its ethyl, methyl, or butyl analogs. These differences can affect its solubility, reactivity, and biological activity, making it a distinct compound for various applications.
Propriétés
Formule moléculaire |
C17H25N3O4 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
propyl 4-[[2-[3-(dimethylamino)propylamino]-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C17H25N3O4/c1-4-12-24-17(23)13-6-8-14(9-7-13)19-16(22)15(21)18-10-5-11-20(2)3/h6-9H,4-5,10-12H2,1-3H3,(H,18,21)(H,19,22) |
Clé InChI |
VDGHQALQXMMQDW-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12002375.png)
![4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)


![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)




![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)


